Ethyl 3-(4-bromo-2-fluorophenyl)propanoate
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Overview
Description
Ethyl 3-(4-bromo-2-fluorophenyl)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a propanoate backbone, which is further substituted with a 4-bromo-2-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-bromo-2-fluorophenyl)propanoate typically involves the esterification of 3-(4-bromo-2-fluorophenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-bromo-2-fluorophenyl)propanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and ethanol in the presence of a strong acid or base.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives such as 3-(4-azido-2-fluorophenyl)propanoate.
Reduction: 3-(4-bromo-2-fluorophenyl)propanol.
Hydrolysis: 3-(4-bromo-2-fluorophenyl)propanoic acid and ethanol.
Scientific Research Applications
Ethyl 3-(4-bromo-2-fluorophenyl)propanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of drugs targeting specific biological pathways.
Material Science: It is utilized in the preparation of functional materials with specific properties, such as polymers and coatings.
Biological Studies: The compound is employed in studies investigating the interaction of small molecules with biological targets.
Mechanism of Action
The mechanism of action of ethyl 3-(4-bromo-2-fluorophenyl)propanoate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the bromo and fluoro substituents can enhance the compound’s binding affinity and selectivity for its molecular targets.
Comparison with Similar Compounds
Ethyl 3-(4-bromo-2-fluorophenyl)propanoate can be compared with other similar compounds such as:
Ethyl 3-(4-chloro-2-fluorophenyl)propanoate: Similar structure but with a chlorine substituent instead of bromine.
Ethyl 3-(4-bromo-2-chlorophenyl)propanoate: Similar structure but with a chlorine substituent instead of fluorine.
Ethyl 3-(4-bromo-2-methylphenyl)propanoate: Similar structure but with a methyl substituent instead of fluorine.
The uniqueness of this compound lies in the combination of bromo and fluoro substituents, which can impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C11H12BrFO2 |
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Molecular Weight |
275.11 g/mol |
IUPAC Name |
ethyl 3-(4-bromo-2-fluorophenyl)propanoate |
InChI |
InChI=1S/C11H12BrFO2/c1-2-15-11(14)6-4-8-3-5-9(12)7-10(8)13/h3,5,7H,2,4,6H2,1H3 |
InChI Key |
NXDOERUCHSGXEC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C=C(C=C1)Br)F |
Origin of Product |
United States |
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